Methantheline

Descripción general

Descripción

La metantelina es un compuesto antispasmódico sintético que se utiliza para aliviar los calambres o espasmos del estómago, los intestinos y la vejiga. Se utiliza comúnmente en el tratamiento de la enfermedad ulcerosa péptica, el síndrome del intestino irritable, la pancreatitis, la gastritis, la discinesia biliar, el pilorospasmo y la vejiga neurogénica refleja en niños .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: La metantelina se sintetiza a través de una serie de reacciones químicas que implican la formación de un compuesto de amonio cuaternario. La síntesis generalmente implica la reacción de dietilamina con yoduro de metilo para formar dietilmetilamina, que luego se hace reaccionar con bromuro de 2-(9H-xanthen-9-ilcarbonil)oxietilo para formar bromuro de metantelina .

Métodos de producción industrial: La producción industrial de metantelina implica rutas sintéticas similares pero a una escala mayor. El proceso está optimizado para el rendimiento y la pureza, a menudo implica múltiples pasos de purificación como la recristalización y la cromatografía para garantizar que el producto final cumpla con los estándares farmacéuticos .

Análisis De Reacciones Químicas

Tipos de reacciones: La metantelina se somete a varias reacciones químicas, incluyendo:

Oxidación: La metantelina puede oxidarse en condiciones específicas para formar óxidos correspondientes.

Reducción: Las reacciones de reducción pueden convertir la metantelina en sus formas reducidas.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio e hidruro de sodio y boro.

Sustitución: Los nucleófilos como los iones hidróxido y las aminas se utilizan comúnmente en reacciones de sustitución.

Principales productos formados:

Oxidación: Formación de óxidos y otros derivados oxidados.

Reducción: Formación de derivados de metantelina reducida.

Sustitución: Formación de compuestos de metantelina sustituidos con diferentes grupos funcionales.

Aplicaciones Científicas De Investigación

Pharmacological Properties

Methantheline exerts its effects by blocking muscarinic acetylcholine receptors, leading to decreased smooth muscle contraction and reduced secretory gland activity. This pharmacological action makes it suitable for treating conditions characterized by excessive muscle spasms or secretions.

Clinical Applications

-

Gastrointestinal Disorders

- This compound is indicated for conditions such as peptic ulcer disease, irritable bowel syndrome, and pancreatitis. It alleviates symptoms by reducing gastrointestinal motility and secretion.

- A study demonstrated that this compound effectively decreases colonic motility, providing relief for patients suffering from irritable bowel syndrome and related disorders .

-

Hyperhidrosis

- This compound bromide has been particularly studied for its efficacy in treating focal hyperhidrosis (excessive sweating). Clinical trials have shown significant reductions in axillary sweat production.

- In a randomized controlled trial involving 41 patients, this compound bromide (50 mg twice daily) resulted in a 41% reduction in axillary sweating compared to placebo . The study also noted that the most common side effect was dry mouth, which is typical for anticholinergic medications .

- Neurogenic Bladder

Table 1: Summary of Clinical Trials Involving this compound

Pharmacokinetics

This compound is characterized by slow absorption and rapid elimination. A clinical study found that it reaches maximum plasma concentrations of approximately 25 ng/mL after 2.5-3 hours with an elimination half-life of about 2 hours . The pharmacodynamic effects are closely linked to plasma concentration levels, particularly in relation to salivation suppression.

Mecanismo De Acción

La metantelina ejerce sus efectos inhibiendo las acciones muscarínicas de la acetilcolina en las estructuras inervadas por los nervios colinérgicos posganglionares. Actúa sobre los músculos lisos que responden a la acetilcolina pero carecen de inervación colinérgica. Estos sitios receptores posganglionares están presentes en las células efectoras autónomas del músculo liso, el músculo cardíaco, los nodos sinoauricular y auriculoventricular y las glándulas exocrinas. Dependiendo de la dosis, la metantelina puede reducir la motilidad y la actividad secretora del sistema gastrointestinal, y el tono del uréter y la vejiga urinaria, y puede tener una acción relajante ligera sobre los conductos biliares y la vesícula biliar .

Comparación Con Compuestos Similares

La metantelina a menudo se compara con otros agentes antimuscarínicos como la atropina y la escopolamina. Si bien todos estos compuestos comparten mecanismos de acción similares, la metantelina es única por su mayor duración de acción y su uso específico en el tratamiento de trastornos gastrointestinales y urinarios .

Compuestos similares:

Atropina: Se utiliza para tratar la bradicardia y como preanestésico para reducir la salivación.

Escopolamina: Se utiliza para tratar el mareo por movimiento y las náuseas y los vómitos posoperatorios.

Hiosciamina: Se utiliza para tratar diversos trastornos gastrointestinales y para reducir los espasmos musculares.

Las propiedades únicas de la metantelina la convierten en un compuesto valioso tanto en entornos clínicos como de investigación.

Actividad Biológica

Methantheline, an anticholinergic compound, is primarily used in the treatment of various conditions related to excessive cholinergic activity, such as hyperhidrosis and certain gastrointestinal disorders. This article explores its biological activity, mechanisms of action, clinical efficacy, and associated adverse effects based on diverse research findings.

This compound exerts its effects by inhibiting muscarinic acetylcholine receptors (mAChRs) at postganglionic parasympathetic neuroeffector sites. This inhibition reduces the action of acetylcholine on smooth muscles and glands innervated by cholinergic nerves. The compound's anticholinergic properties lead to decreased gastrointestinal motility and secretory activity, reduced tone in the ureter and urinary bladder, and slight relaxant effects on bile ducts and gallbladder .

Anticholinergic Effects

This compound's primary biological activity is its anticholinergic effect, which has been documented in several studies:

- Reduction in Sweating : A study indicated that this compound bromide therapy led to a 41% reduction in axillary sweating and a 16.4% reduction in palmar sweating, demonstrating its efficacy in managing hyperhidrosis .

- Gastrointestinal Effects : this compound has been shown to decrease gastrointestinal motility, which can be beneficial in conditions like irritable bowel syndrome .

Neuroprotective Properties

Recent investigations have suggested potential neuroprotective properties of this compound through its interaction with NMDA receptors. In animal models, this compound exhibited protective effects against NMDA-induced neurotoxicity, indicating a possible role in managing neurodegenerative conditions .

Case Studies

- Hyperhidrosis Management : In a clinical trial involving patients with severe hyperhidrosis, this compound was administered at varying doses. Results showed significant improvements in sweating control, with a notable percentage of patients reporting enhanced quality of life despite experiencing common anticholinergic side effects such as dry mouth .

- Gastrointestinal Disorders : A cohort study assessed this compound's effectiveness for patients with gastrointestinal dysmotility. The findings revealed that patients experienced reduced symptoms and improved bowel function over a treatment period of eight weeks .

Adverse Effects

While this compound is effective in managing symptoms related to excessive cholinergic activity, it is associated with several adverse effects:

- Dry Mouth : Reports indicate that up to 73.4% of participants experienced dry mouth, which is a common side effect of anticholinergic medications .

- Cognitive Impairment : There is growing concern regarding the cognitive burden associated with long-term use of anticholinergics like this compound, particularly in elderly populations who may be more susceptible to cognitive decline .

Summary Table of Biological Activities

Propiedades

Key on ui mechanism of action |

Methantheline inhibits the muscarinic actions of acetylcholine on structures innervated by postganglionic cholinergic nerves as well as on smooth muscles that respond to acetylcholine but lack cholinergic innervation. These postganglionic receptor sites are present in the autonomic effector cells of the smooth muscle, cardiac muscle, sinoatrial and atrioventricular nodes, and exocrine glands. Depending on the dose, anticholinergics may reduce the motility and secretory activity of the gastrointestinal system, and the tone of the ureter and urinary bladder and may have a slight relaxant action on the bile ducts and gallbladder. |

|---|---|

Número CAS |

5818-17-7 |

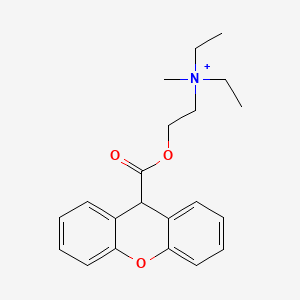

Fórmula molecular |

C21H26NO3+ |

Peso molecular |

340.4 g/mol |

Nombre IUPAC |

diethyl-methyl-[2-(9H-xanthene-9-carbonyloxy)ethyl]azanium |

InChI |

InChI=1S/C21H26NO3/c1-4-22(3,5-2)14-15-24-21(23)20-16-10-6-8-12-18(16)25-19-13-9-7-11-17(19)20/h6-13,20H,4-5,14-15H2,1-3H3/q+1 |

Clave InChI |

GZHFODJQISUKAY-UHFFFAOYSA-N |

SMILES |

CC[N+](C)(CC)CCOC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13 |

SMILES canónico |

CC[N+](C)(CC)CCOC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13 |

Key on ui other cas no. |

5818-17-7 |

Descripción física |

Solid |

Solubilidad |

1.32e-04 g/L |

Sinónimos |

Banthine methantheline methantheline bromide Vagantin |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.